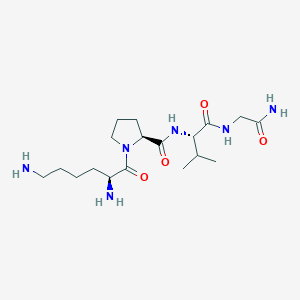
8-Quinolinethiol, 5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinethiol, 5-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a thiol group (-SH) at the 8th position and a methoxy group (-OCH₃) at the 5th position of the quinoline ring. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinethiol, 5-methoxy- typically involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . The methoxy group can be introduced through methylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for 8-Quinolinethiol, 5-methoxy- are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Quinolinethiol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
8-Quinolinethiol, 5-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its cytotoxic effects on tumor cells, showing high selectivity and potency.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 8-Quinolinethiol, 5-methoxy- involves its interaction with cellular components, leading to cytotoxic effects. The thiol group can form complexes with metal ions, disrupting cellular processes. The methoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Quinolinethiol
- 8-Quinolinethiol, 3-methyl-
- 8-Quinolinethiol, 4-methyl-
- 8-Quinolinethiol, 5-methyl-
- 8-Quinolinethiol, 6-methyl-
- 8-Quinolinethiol, 7-methyl-
- 8-Quinolinethiol, 6-methoxy-
Uniqueness
8-Quinolinethiol, 5-methoxy- is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of both thiol and methoxy groups provides a distinct combination of properties that can be exploited in various applications .
Propriétés
Numéro CAS |
59666-03-4 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
5-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-4-5-9(13)10-7(8)3-2-6-11-10/h2-6,13H,1H3 |
Clé InChI |
YDQUYGMKVVSABV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC=NC2=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)





![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)




